

# MAP855: Preclinical Efficacy of a Potent and Selective MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MAP855   |           |
| Cat. No.:            | B8586277 | Get Quote |

Executive Summary: MAP855 is a highly potent, selective, and orally active ATP-competitive inhibitor of MEK1/2 kinases.[1][2][3] Preclinical data demonstrate that MAP855 effectively inhibits the MAPK/ERK signaling pathway, leading to potent anti-proliferative activity in cancer cell lines and significant tumor growth inhibition in in vivo models.[1][2][3] Notably, MAP855 shows equipotent inhibition of both wild-type and mutant forms of MEK1/2, suggesting its potential to overcome resistance mechanisms observed with other MEK inhibitors.[2][3] This document provides a comprehensive overview of the preclinical efficacy data for MAP855, including detailed experimental protocols and visualization of its mechanism of action.

# **Mechanism of Action**

MAP855 is an ATP-competitive inhibitor of MEK1 and MEK2 (MEK1/2), dual-specificity kinases that are central components of the RAS/RAF/MEK/ERK signaling pathway.[2][4] By binding to the ATP pocket of MEK1/2, MAP855 prevents the phosphorylation and subsequent activation of ERK1/2. This blockade of ERK1/2 activation leads to the inhibition of downstream signaling events that are critical for cell proliferation, survival, and differentiation. Mutations in this pathway are common drivers in many human cancers.[5][6] MAP855 has been shown to be effective in models with mutations that confer resistance to other BRAF/MEK inhibitors.[2][3]





Click to download full resolution via product page

Figure 1: Simplified MAPK/ERK signaling pathway showing inhibition of MEK1/2 by MAP855.



# **Preclinical Efficacy Data**

The preclinical efficacy of **MAP855** was evaluated through a series of in vitro and in vivo studies.

MAP855 demonstrated potent enzymatic and cellular activity. In biochemical assays, it inhibited the MEK1 ERK2 cascade with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1] In cellular assays, MAP855 effectively suppressed the phosphorylation of ERK (pERK) and inhibited proliferation in the A375 human melanoma cell line, which harbors a BRAF V600E mutation.[1]

Table 1: In Vitro Activity of MAP855

| Assay Type           | Metric                    | Value (nM) | Cell<br>Line/System | Reference |
|----------------------|---------------------------|------------|---------------------|-----------|
| Biochemical<br>Assay | MEK1 ERK2<br>Cascade IC50 | 3          | Cell-free           | [1]       |
| Cellular Assay       | pERK EC50                 | 5          | A375 Melanoma       | [1]       |

The in vivo anti-tumor efficacy of **MAP855** was assessed in a xenograft model using the A375 melanoma cell line in mice. Oral administration of **MAP855** resulted in significant tumor growth inhibition.[1] Studies showed that **MAP855** at a dose of 30 mg/kg administered twice daily for 14 days achieved comparable efficacy to the approved MEK inhibitor trametinib at its mouse maximum tolerated dose (MTD), without causing any body weight loss in the animals.[1]

Table 2: In Vivo Efficacy of MAP855 in A375 Xenograft Model



| Compound   | Dose      | Schedule     | Tumor<br>Growth<br>Inhibition<br>(%) | Body<br>Weight<br>Change (%) | Reference |
|------------|-----------|--------------|--------------------------------------|------------------------------|-----------|
| Vehicle    | -         | b.i.d., p.o. | 0                                    | +2.5                         | [1]       |
| MAP855     | 30 mg/kg  | b.i.d., p.o. | Comparable<br>to Trametinib<br>MTD   | No significant<br>loss       | [1]       |
| Trametinib | Mouse MTD | -            | Significant<br>Inhibition            | Not specified                | [1]       |

# **Experimental Protocols**

- Cell Line: A375 human melanoma cells were used.
- Seeding: Cells were seeded in 96-well plates and allowed to adhere overnight.
- Treatment: Cells were treated with a serial dilution of MAP855 for a specified period.
- Lysis and Detection: After treatment, cells were lysed, and the levels of phosphorylated ERK (pERK) and total ERK were quantified using a sandwich ELISA or a similar immunoassay format.
- Data Analysis: The EC50 value, representing the concentration of MAP855 that causes 50% inhibition of pERK levels, was calculated using a four-parameter logistic curve fit.
- Animal Model: Female athymic nude mice were used.
- Tumor Implantation: A375 cells were harvested and subcutaneously injected into the flank of each mouse.
- Tumor Growth and Randomization: Tumors were allowed to grow to a predetermined size (e.g., 100-200 mm<sup>3</sup>). Mice were then randomized into treatment groups (Vehicle, **MAP855**).



- Dosing: MAP855 was formulated in an appropriate vehicle and administered orally (p.o.)
  twice daily (b.i.d.) at the specified dose for 14 days.[1]
- Monitoring: Tumor volume and body weight were measured two to three times per week.
  Tumor volume was calculated using the formula: (Length x Width²)/2.
- Endpoint: The study was terminated after the treatment period, and tumors were excised for further analysis. Efficacy was determined by comparing the tumor growth in the MAP855treated group to the vehicle-treated group.



Click to download full resolution via product page

Figure 2: Experimental workflow for the in vivo A375 xenograft efficacy study.

# **Pharmacokinetics**

Pharmacokinetic studies in rodents (mouse, rat) and dogs have shown that **MAP855** possesses good oral bioavailability and medium clearance.[1]

Table 3: Pharmacokinetic Profile of MAP855 in Rodents



| Species             | Route | Dose (mg/kg)        | Key Findings             | Reference |
|---------------------|-------|---------------------|--------------------------|-----------|
| Mouse               | i.v.  | 3                   | Good<br>bioavailability, | [1]       |
| p.o.                | 10    | medium<br>clearance |                          |           |
| Rat                 | -     | -                   | Good<br>bioavailability, | [1]       |
| medium<br>clearance |       |                     |                          |           |

### Conclusion

The preclinical data strongly support the continued development of **MAP855** as a therapeutic agent for cancers driven by the MAPK/ERK pathway. Its high potency, oral bioavailability, efficacy in animal models, and activity against both wild-type and mutant MEK1/2 position it as a promising clinical candidate.[1][2][3] Further investigation in clinical trials is warranted to determine its safety and efficacy in patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of MAP855, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ckb.genomenon.com [ckb.genomenon.com]
- 5. Efficacy, Tolerability, and Pharmacokinetics of Combined Targeted MEK and Dual mTORC1/2 Inhibition in a Preclinical Model of Mucosal Melanoma - PubMed







[pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [MAP855: Preclinical Efficacy of a Potent and Selective MEK1/2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8586277#preclinical-data-on-map855-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com